2-Amino-6-chloro-4-(trifluoromethyl)phenol
Overview
Description
2-Amino-6-chloro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H5ClF3NO It is a derivative of phenol, characterized by the presence of amino, chloro, and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)phenol typically involves the introduction of the amino, chloro, and trifluoromethyl groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,6-dichloro-4-(trifluoromethyl)phenol, is reacted with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent like ethanol or water, at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-Amino-6-chloro-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-4-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-(trifluoromethyl)phenol
- 2-Amino-6-chloro-4-(methyl)phenol
- 2-Amino-6-bromo-4-(trifluoromethyl)phenol
Uniqueness
2-Amino-6-chloro-4-(trifluoromethyl)phenol is unique due to the specific combination of functional groups on the phenol ring
Properties
IUPAC Name |
2-amino-6-chloro-4-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJYNSFOVOVLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612023 | |
Record name | 2-Amino-6-chloro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78068-81-2 | |
Record name | 2-Amino-6-chloro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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